molecular formula C8H8N2 B167850 1-Methylbenzimidazole CAS No. 1632-83-3

1-Methylbenzimidazole

Cat. No.: B167850
CAS No.: 1632-83-3
M. Wt: 132.16 g/mol
InChI Key: FGYADSCZTQOAFK-UHFFFAOYSA-N
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Description

1-Methylbenzimidazole is a heterocyclic aromatic compound that consists of a benzene ring fused to an imidazole ring with a methyl group attached to the nitrogen atom at position 1. This compound is known for its stability and significant biological activity, making it a valuable building block in various scientific and industrial applications .

Mechanism of Action

Target of Action

1-Methylbenzimidazole (1-MBI) is a derivative of benzimidazole, a heterocyclic aromatic organic compound . Benzimidazoles have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The primary targets of 1-MBI are likely to be similar to those of benzimidazoles, although specific targets may vary depending on the specific derivative and its functional groups .

Mode of Action

It is known that benzimidazoles interact with their targets through various mechanisms, such as inhibiting key enzymes or binding to specific receptors . For instance, benzimidazoles have been found to bind to the DNA minor groove, leading to changes in DNA structure and function .

Biochemical Pathways

Benzimidazoles affect various biochemical pathways due to their diverse pharmacological activities . For example, they can interfere with the synthesis of key enzymes, disrupt cell division, or inhibit the growth of microorganisms . The specific pathways affected by 1-MBI would depend on its specific targets and mode of action.

Pharmacokinetics

Benzimidazoles are generally known for their excellent stability, bioavailability, and significant biological activity .

Result of Action

The result of 1-MBI’s action would depend on its specific targets and mode of action. For instance, if it acts as an antimicrobial agent, it could lead to the death of microorganisms. If it acts as an anticancer agent, it could inhibit the growth of cancer cells . Some this compound derivatives have been found to exhibit antiprotozoal activity against Giardia intestinalis and Trichomonas vaginalis .

Action Environment

The action of 1-MBI can be influenced by various environmental factors. For example, benzimidazoles have been found to be effective corrosion inhibitors for metals in extremely aggressive, corrosive acidic media . The efficacy and stability of 1-MBI could also be affected by factors such as temperature, pH, and the presence of other substances in the environment .

Preparation Methods

1-Methylbenzimidazole can be synthesized through several methods:

Chemical Reactions Analysis

1-Methylbenzimidazole undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents, depending on the desired transformation. Major products formed from these reactions include N-oxides, amines, and substituted benzimidazoles.

Comparison with Similar Compounds

1-Methylbenzimidazole can be compared with other similar compounds, such as:

    2-Methylbenzimidazole: Similar in structure but with the methyl group attached to the carbon atom at position 2. It exhibits different chemical reactivity and biological activity.

    Benzimidazole: The parent compound without any methyl substitution. It serves as a core structure for many biologically active molecules.

    1-Phenylbenzimidazole: A derivative with a phenyl group attached to the nitrogen atom at position 1. It has distinct properties and applications compared to this compound.

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-10-6-9-7-4-2-3-5-8(7)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYADSCZTQOAFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90167530
Record name 1H-Benzimidazole, 1-methyl-
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1632-83-3
Record name 1-Methylbenzimidazole
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Record name 1H-Benzimidazole, 1-methyl-
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Record name 1632-83-3
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Record name 1H-Benzimidazole, 1-methyl-
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Record name 1H-BENZIMIDAZOLE, 1-METHYL-
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Synthesis routes and methods I

Procedure details

14.1 g of methyl iodide and 6.15 g of potassium hydroxide were added to a suspension of 11.8 g of benzimidazole in 50 ml of ethanol and 30 ml of water and the mixture was refluxed for 6 hours and was then cooled. The mixture was extracted three times with chloroform and the combined chloroform extracts were dried and filtered. The filtrate was evaporated to dryness and the oily residue was chromatographed over neutral alumina. Elution with chloroform yielded 1-methyl-benzimidazole as a crude oil which was used as is for the next step.
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
6.15 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 5.6 parts of 1-methyl-α-phenyl-1H-benzimidazole-5-methanol, 4.05 parts of 1,1'-carbonylbis[1H-imidazole] and 54 parts tetrahydrofuran was stirred for 4 hours at reflux temperature. The tetrahydrofuran layer was evaporated and water was added to the residue. The decanted oil was dissolved in dichloromethane. The organic layer was dried, filtered and evaporated. The residue was purified by column chromatography over silica gel using a mixture of trichloromethane, methanol and methanol, saturated with ammonia, (90:5:5 by volume) as eluent. The pure fractions were collected and the eluent was evaporated. The residue was further purified by column chromatography over silica gel using a mixture of trichloromethane and methanol (93:7 by volume) as eluent. The pure fractions were collected and the eluent was evaporated. The residue was washed with 2,2'-oxybispropane and dried, yielding 2.9 parts (42.9%) of 5-[1H-imidazol-1-yl)phenylmethyl]-1-methyl-1H-benzimidazole; mp. 138.7° C. (comp. 21).
Name
1-methyl-α-phenyl-1H-benzimidazole-5-methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of trans-2-2-(6-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-(methylthio)pyrimidin-4-yl)cyclopropyl)-1-methyl-1H-benzo[d]imidazole (1-5) (250 mg, 0.64 mmol, 1.0 eq.) in CH2Cl2 (5.0 mL) was added meta-chloroperbenzoic acid (274 mg, 1.59 mmol, 2.5 eq.) at room temperature and the reaction was stirred for 3 hours. The reaction was quenched by addition of saturated sodium bicarbonate solution (10 mL) and extracted with CH2Cl2 (2×10 mL). The combined organic layers were dried over sodium sulfate, filtered and concentrated to dryness. The residue was purified by silica gel column chromatography (100% ethyl acetate) to afford trans-2-2-(6-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-(methylsulfonyl)pyrimidin-4-yl)cyclopropyl)-1-methyl-1H-benzo[d]imidazole (1-6) as a pale yellow foam. 1H NMR (300 MHz, CDCl3) δ 8.10 (s, 1H), 7.72-7.67 (m, 1H), 7.34-7.23 (m, 3H), 3.84 (s, 3H), 3.38 (s, 3H), 3.11-3.03 (m, 1H), 2.96 (s, 3H), 2.96-2.87 (m, 1H), 2.42 (s, 3H), 2.18-2.06 (m, 2H). LRMS m/z (M+H) 424 found, 424 required.
Name
1-methyl-1H-benzo[d]imidazole
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
274 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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